molecular formula C14H13N5O2 B2810025 5-amino-N-(furan-2-ylmethyl)-1-phenyltriazole-4-carboxamide CAS No. 443110-14-3

5-amino-N-(furan-2-ylmethyl)-1-phenyltriazole-4-carboxamide

Cat. No.: B2810025
CAS No.: 443110-14-3
M. Wt: 283.291
InChI Key: IZSOBZCOTDKDMP-UHFFFAOYSA-N
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Description

5-amino-N-(furan-2-ylmethyl)-1-phenyltriazole-4-carboxamide (CAS 443110-14-3) is a novel chemical entity with a molecular formula of C14H13N5O2 and a molecular weight of 283.29 g/mol. This compound is characterized by its unique structural features, which include a 1,2,3-triazole core, a carboxamide group, and a furan ring. The triazole ring, a five-membered heterocycle with three nitrogen atoms, is a versatile scaffold known to participate in hydrogen bonding and π-π stacking, interactions that are often critical for binding with biological targets. The presence of both the furan moiety and the phenyl group contributes to the compound's chemical versatility, making it a valuable building block for further chemical synthesis and a candidate for probing biological activity. The defined structure of this compound, confirmed by its InChI Key (IZSOBZCOTDKCMP-UHFFFAOYSA-N) and SMILES string (C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CO3)N), provides a consistent foundation for research. Compounds featuring the 1,2,3-triazole core are of significant interest in medicinal chemistry and drug discovery due to their wide range of potential biological activities. While specific mechanistic studies on this exact molecule are not fully established, analogous 1,2,3-triazole derivatives have been investigated for various applications, including serving as α-glucosidase inhibitors, possessing antimicrobial and antibiofilm properties, and exhibiting anticancer activities. Researchers can leverage this compound as a key intermediate for synthesizing more complex heterocyclic systems or as a probe in biological studies to explore the pharmacology of triazole-containing molecules. Please note: This product is intended for research purposes only and is not designed for human therapeutic or veterinary use.

Properties

IUPAC Name

5-amino-N-(furan-2-ylmethyl)-1-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2/c15-13-12(14(20)16-9-11-7-4-8-21-11)17-18-19(13)10-5-2-1-3-6-10/h1-8H,9,15H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZSOBZCOTDKDMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CO3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(furan-2-ylmethyl)-1-phenyltriazole-4-carboxamide typically involves a multicomponent reaction. The process begins with the preparation of the triazole ring, followed by the introduction of the furan-2-ylmethyl and phenyl groups. Common reagents used in the synthesis include azides, alkynes, and amines. The reaction conditions often involve the use of catalysts such as copper(I) iodide (CuI) and solvents like dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-amino-N-(furan-2-ylmethyl)-1-phenyltriazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a variety of substituted triazole compounds .

Scientific Research Applications

5-amino-N-(furan-2-ylmethyl)-1-phenyltriazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-amino-N-(furan-2-ylmethyl)-1-phenyltriazole-4-carboxamide involves its interaction with specific molecular targets. The compound is believed to inhibit key enzymes and signaling pathways involved in cancer cell proliferation and survival. For example, it may inhibit glycogen synthase kinase-3 (GSK-3) or epidermal growth factor receptor (EGFR), leading to reduced cancer cell growth and increased apoptosis .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural differences among related compounds include:

  • Substituents at Position 1 : The target compound features a phenyl group, whereas analogs may have halogenated benzyl (e.g., 2-chlorobenzyl in ) or alkylated benzyl groups (e.g., 4-methylbenzyl in ).
  • Carboxamide Substituents : The furan-2-ylmethyl group contrasts with fluorobenzyl (), methylphenyl (), or other aromatic/heteroaromatic substituents.
  • Presence of Electron-Withdrawing Groups: Nitro groups (e.g., in ) enhance trypanocidal activity but may increase toxicity, whereas the amino group in the target compound could improve safety or alter binding kinetics.

Data Table: Comparative Analysis

Compound Name R1 (Position 1) R2 (Carboxamide Substituent) Molecular Weight (g/mol) Notable Biological Activity Reference
5-Amino-N-(furan-2-ylmethyl)-1-phenyltriazole-4-carboxamide Phenyl Furan-2-ylmethyl *Calculated: ~300–330† Hypothesized antimicrobial N/A
5-Amino-1-(2-chlorobenzyl)-N-(4-fluorobenzyl)-1H-triazole-4-carboxamide 2-Chlorobenzyl 4-Fluorobenzyl ~387.8 Potential antiparasitic
5-Amino-N-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxamide 4-Methylphenyl Methylphenyl 159.3 (discrepancy‡) Unspecified
N-Cyclohexyl-5-nitrofuran-2-carboxamide Nitrofuran core Cyclohexyl ~238.2 Trypanocidal

†Exact molecular weight unavailable; estimated based on structural analogs.

Biological Activity

5-amino-N-(furan-2-ylmethyl)-1-phenyltriazole-4-carboxamide is a compound belonging to the triazole family, recognized for its diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

The chemical structure of this compound is characterized by the presence of a triazole ring fused with a furan moiety and a phenyl group. Its molecular formula is C14H13N5O2\text{C}_{14}\text{H}_{13}\text{N}_{5}\text{O}_{2} with a molecular weight of 269.29 g/mol. The compound's IUPAC name reflects its complex structure and functional groups that contribute to its biological activity.

The biological activity of this compound primarily involves the inhibition of key enzymes and signaling pathways associated with cell proliferation and survival. Notably, it has been shown to inhibit:

  • Glycogen Synthase Kinase-3 (GSK-3) : This enzyme plays a crucial role in various cellular processes, including cell cycle regulation and apoptosis.
  • Epidermal Growth Factor Receptor (EGFR) : Inhibition of EGFR can lead to reduced cancer cell growth and increased apoptosis.

These interactions suggest that the compound may serve as an effective anticancer agent, particularly against various cancer cell lines such as leukemia, melanoma, and breast cancer.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other triazole derivatives:

Compound NameStructureBiological Activity
5-amino-1-p-tolyl-1H-triazole-4-carboxylic acid Triazole derivativeAnticancer activity similar to the target compound
1,2,4-thiadiazole linked 1,3,4-thiadiazole-carbazole derivatives Thiadiazole-basedExhibits anticancer properties but lacks furan moiety

This compound stands out due to its unique combination of furan and triazole moieties which enhance its chemical reactivity and biological effectiveness.

Case Studies

Several case studies illustrate the potential applications of this compound:

  • In Vitro Studies :
    • A study demonstrated that treatment with this compound resulted in significant apoptosis in cultured cancer cells. The mechanism involved the activation of apoptotic pathways mediated by GSK-3 inhibition.
  • In Vivo Studies :
    • Animal models treated with this compound showed reduced tumor growth rates compared to control groups. The findings suggest that this compound could be developed into a therapeutic agent for cancer treatment.

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